molecular formula C7H4ClIO B154574 4-Iodobenzoyl chloride CAS No. 1711-02-0

4-Iodobenzoyl chloride

Cat. No.: B154574
CAS No.: 1711-02-0
M. Wt: 266.46 g/mol
InChI Key: NJAKCIUOTIPYED-UHFFFAOYSA-N
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Description

4-Iodobenzoyl chloride (CAS: 1711-02-0, molecular formula: C₇H₄ClIO) is a halogenated benzoyl chloride derivative with a molecular weight of 266.46 g/mol. It is characterized by a reactive acyl chloride group and an iodine substituent at the para position of the benzene ring. Key physical properties include a melting point of 63–67°C, boiling point of 100°C at 0.7 mmHg, and solubility in nonpolar solvents like toluene and benzene .

This compound is widely used in organic synthesis, including:

  • Amide coupling: As an acylating agent for amines, e.g., in the preparation of imidazole derivatives .
  • Polymer modification: Infusion into poly(p-dioxanone) (PPDO) to enhance radiopacity for medical devices like resorbable IVC filters .
  • Phosphorescent materials: As a precursor in the synthesis of room-temperature phosphorescent luminophores .

Its iodine atom provides unique electronic and steric effects, making it distinct from other benzoyl chlorides.

Preparation Methods

Thionyl Chloride-Mediated Synthesis

Standard Procedure from Mitsubishi Gas Chemical Co.

The patent US2003/102459 (Mitsubishi Gas Chemical Co.) outlines a scalable method for synthesizing 4-iodobenzoyl chloride . In this protocol, 46.2 g of 4-iodobenzoic acid is dissolved in 1,000 mL of thionyl chloride and refluxed for 3 hours. Excess thionyl chloride is removed via reduced-pressure distillation, yielding 49.6 g of crude product (100% yield). This method prioritizes simplicity and scalability, omitting purification steps while maintaining high crude purity. The use of thionyl chloride as both reagent and solvent ensures complete conversion, with the exothermic reaction requiring controlled heating to prevent decomposition .

Optimized Reaction Conditions from CSIRO

Supplementary material from CSIRO details a modified procedure for synthesizing this compound as part of a broader study on aromatic amides . Here, equimolar amounts of 4-iodobenzoic acid and thionyl chloride are refluxed at 75°C for 1 hour. After distillation, the crude product is crystallized from ethanol, yielding a purified solid with a melting point of 146°C . This approach reduces reaction time compared to the Mitsubishi method but introduces crystallization to enhance purity, making it suitable for applications requiring high analytical standards.

Comparative Analysis of Methodologies

Stoichiometry and Reaction Kinetics

Thionyl chloride typically serves in excess (1.3–2.0 molar equivalents) to drive the reaction to completion, as demonstrated in analogous syntheses of 2-iodobenzoyl chloride . For example, ChemBK reports a 94% yield when using a 1:1.3 molar ratio of o-iodobenzoic acid to SOCl₂ . In contrast, CSIRO’s equimolar protocol achieves comparable efficiency, suggesting that reaction time and temperature may compensate for lower stoichiometric excess .

Table 1: Reaction Conditions and Yields

SourceMolar Ratio (Acid:SOCl₂)Reaction TimeTemperatureYieldPurification Method
Mitsubishi 1:21.6 (volumetric)3 hoursReflux100%Distillation
CSIRO 1:1 (equimolar)1 hour75°CN/ACrystallization
ChemBK (o-isomer) 1:1.31 hourReflux94%Distillation
Beilstein 1:5 (volumetric)2 hoursRefluxN/AAzeotropic distillation

Purification Techniques

Post-synthesis workup significantly impacts product quality:

  • Distillation : Mitsubishi’s method removes thionyl chloride under reduced pressure, yielding a crude product suitable for immediate use in downstream reactions .

  • Crystallization : CSIRO’s ethanol-based crystallization produces a high-purity solid (m.p. 146°C), critical for crystallographic studies .

  • Azeotropic Distillation : The Beilstein protocol employs benzene to remove residual SOCl₂, minimizing hydrolysis risks during storage .

Mechanistic Insights and Side Reactions

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride’s electrophilic sulfur attacks the carboxylate oxygen, forming a mixed anhydride intermediate. Subsequent chloride displacement generates the acyl chloride and releases SO₂ and HCl gases . Side reactions, such as sulfonic acid formation, are mitigated by anhydrous conditions and controlled heating.

Key Considerations:

  • Moisture Sensitivity : All protocols emphasize anhydrous environments to prevent hydrolysis to 4-iodobenzoic acid.

  • Gas Evolution : Proper ventilation is essential due to toxic SO₂ and HCl emissions .

Analytical Validation

Melting Point Analysis

CSIRO reports a melting point of 146°C for purified this compound, consistent with literature values for aryl iodides . Discrepancies between studies (e.g., 146°C vs. 133–135°C for the o-isomer ) highlight structural effects on crystallinity.

Spectroscopic Characterization

Infrared (IR) spectroscopy confirms successful conversion via carbonyl stretching frequencies:

  • C=O Stretch : 1760–1780 cm⁻¹, characteristic of acyl chlorides .

  • C-I Stretch : 540–560 cm⁻¹, verifying iodobenzene integrity .

Industrial and Laboratory-Scale Adaptations

Scalability Challenges

Mitsubishi’s kilogram-scale synthesis demonstrates industrial viability, though distillation equipment must handle corrosive vapors . Laboratory-scale methods (e.g., CSIRO’s 2 mmol reactions) prioritize purity over throughput, using crystallization for small batches .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

    Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Acylation Reactions: Lewis acids such as aluminum chloride are used as catalysts.

Major Products:

    Nucleophilic Substitution: Produces amides, esters, and thioesters.

    Coupling Reactions: Produces biaryl compounds.

    Acylation Reactions: Produces ketones.

Scientific Research Applications

Organic Synthesis

4-Iodobenzoyl chloride serves as an important reagent in the synthesis of complex organic molecules. Notably, it is used in:

  • Preparation of Pyrroles : The compound reacts with imines and acetylenes to form pyrroles through a palladium-catalyzed process involving isocyanides. This method allows for the generation of diverse pyrrole derivatives, which are significant in pharmaceuticals and agrochemicals .
  • Synthesis of Arylbenzamides : It is employed in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been identified as potential human dopamine D4 receptor antagonists. This application highlights its relevance in neuropharmacology and drug discovery .
  • Modification of Polymers : this compound has been used to modify poly(allylamine), making the polymer X-ray visible. This modification is crucial for applications in biomedical imaging and diagnostics .

Medicinal Chemistry

The compound's role extends into medicinal chemistry, where it contributes to the development of bioactive compounds:

  • Dopamine D4 Antagonists : Research has focused on synthesizing derivatives that selectively interact with dopamine receptors. The N-(1-benzylpyrrolidin-3-yl)arylbenzamides synthesized from this compound have shown promise as selective antagonists for the human dopamine D4 receptor, which is implicated in various neurological disorders .

Material Science

In material science, this compound's reactivity allows for innovative applications:

  • Rotaxane Synthesis : It serves as a precursor for rotaxane monomers, which are essential in the construction of molecular machines and advanced materials. Rotaxanes are notable for their potential applications in nanotechnology and molecular electronics .

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the efficiency of using this compound in the synthesis of various pyrrole derivatives via a palladium-catalyzed reaction. The resulting compounds exhibited significant biological activity, indicating their potential as therapeutic agents.

Case Study 2: Development of Dopamine Receptor Antagonists

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the structure-activity relationship (SAR) of N-(1-benzylpyrrolidin-3-yl)arylbenzamides derived from this compound. Several compounds were identified with high selectivity for the dopamine D4 receptor, suggesting their utility in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action

The mechanism of action of 4-iodobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. In biological systems, it can modify proteins and other biomolecules by acylation, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and applications of benzoyl chlorides are influenced by their substituents. Below is a comparative analysis:

Table 1: Key Properties of Halogenated Benzoyl Chlorides

Compound Molecular Weight (g/mol) Substituent Key Reactivity Features Applications
4-Iodobenzoyl chloride 266.46 Iodine (para) High electrophilicity due to electron-withdrawing iodine; iodine acts as a leaving group in nucleophilic substitutions . Radiopaque polymers , phosphorescent materials , Friedel-Crafts acylation .
4-Chlorobenzoyl chloride 174.59 Chlorine (para) Moderate electrophilicity; less steric bulk compared to iodine. Amide synthesis (e.g., pyrazole derivatives ).
4-Bromobenzoyl chloride 219.46 Bromine (para) Intermediate reactivity; bromine is a better leaving group than chlorine but less than iodine. Synthesis of phosphorescent dimers .
4-Fluorobenzoyl chloride 158.54 Fluorine (para) Strong electron-withdrawing effect; poor leaving group. Electronic materials (e.g., tuning phosphorescence ).
Benzoyl chloride 140.57 None (parent) High reactivity due to unsubstituted ring; no steric hindrance. Universal acylating agent.

Key Observations:

  • Leaving Group Ability : Iodine > Bromine > Chlorine > Fluorine. This hierarchy influences substitution reactions; iodine’s superior leaving group ability facilitates nucleophilic acyl substitutions in complex syntheses (e.g., Friedel-Crafts acylation of anisole ).
  • Electronic Effects : Electron-withdrawing halogens (F, Cl, Br, I) increase the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles. Fluorine’s strong inductive effect makes 4-fluorobenzoyl chloride highly electrophilic but less versatile in substitution reactions .

Application-Specific Comparisons

Radiopacity in Medical Devices

This compound and 2,3,5-triiodobenzoic acid (TIBA) are both used to infuse radiopacity into polymers. However:

  • This compound provides a single iodine atom per molecule and is incorporated into PPDO via direct diffusion, achieving moderate radiopacity suitable for CT imaging .

Phosphorescent Materials

In studies of room-temperature phosphorescence, this compound outperforms 4-bromobenzoyl chloride and 4-chlorobenzoyl chloride due to iodine’s heavy atom effect, which enhances spin-orbit coupling and promotes triplet-state emission .

Biological Activity

4-Iodobenzoyl chloride (CAS No. 1711-02-0) is an important organic compound utilized in various synthetic applications, particularly in medicinal chemistry. Its structure features a benzoyl group with an iodine substituent at the para position, which influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the following chemical identifiers:

PropertyValue
Molecular FormulaC7H4ClIO
Molecular Weight266.462 g/mol
IUPAC NameThis compound
PubChem CID74373
SMILESC1=CC(=CC=C1C(=O)Cl)I

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a reactive electrophile in organic synthesis. It participates in various reactions that lead to the formation of biologically active compounds:

  • Synthesis of Pyrroles : It is used in the preparation of pyrroles through reactions with imines and acetylenes, mediated by isocyanides using palladium catalysis. Pyrroles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .
  • Dopamine D4 Antagonists : The compound is significant in synthesizing N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists. These compounds have shown promise in treating conditions like schizophrenia and other neuropsychiatric disorders .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Dopamine D4 Antagonism :
    • A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides derived from this compound. The research identified potent ligands selective for human D4 receptors over D2 and alpha-1 adrenergic receptors. One compound demonstrated significant antagonistic activity in cAMP assays, indicating its potential therapeutic application .
  • Pyrrole Synthesis :
    • Research published in Organic Letters described a method for synthesizing pyrroles from imines, alkynes, and acid chlorides using this compound as a key reagent. This method showcases the compound's utility in generating biologically relevant heterocycles .

Applications in Drug Development

The versatility of this compound extends to its applications in drug development:

  • Polymer Modification : It plays a crucial role in modifying poly(allylamine) to enhance X-ray visibility, facilitating imaging techniques in medical diagnostics .
  • Rotaxane Synthesis : The compound is also employed in preparing rotaxane monomers and polymers, which are significant in nanotechnology and materials science due to their unique mechanical properties .

Safety and Handling

While working with this compound, it is essential to observe safety precautions due to its moisture sensitivity and incompatibility with strong bases and water. Proper laboratory protocols should be followed to mitigate risks associated with handling this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for preparing 4-iodobenzoyl chloride, and how are reaction yields optimized?

  • Methodological Answer : this compound is typically synthesized via acylation reactions. For example, it reacts with phenolic derivatives in pyridine as both solvent and base. In one protocol, 2'-hydroxy-5'-methylacetophenone was added to an ice-cooled suspension of this compound in pyridine, yielding the ester product at 86% efficiency after column chromatography . Yield optimization often involves controlling reaction temperature, stoichiometry, and post-reaction purification (e.g., aqueous extraction, chromatography).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity as an acyl chloride and potential iodine-related hazards, handling requires inert atmospheres (e.g., nitrogen), cold conditions to minimize decomposition, and personal protective equipment (gloves, goggles). Storage recommendations include airtight containers in cool, dark environments to prevent hydrolysis or photodecomposition .

Q. How is this compound characterized post-synthesis, and which analytical techniques are most reliable?

  • Methodological Answer : Key characterization methods include:

  • Elemental analysis for iodine and chlorine quantification.
  • NMR spectroscopy (¹H, ¹³C) to confirm aromatic substitution patterns and acyl chloride functionality .
  • Melting point analysis (lit. 63–65°C) for purity verification .

Advanced Research Questions

Q. How does this compound function as a radiopaque agent in resorbable polymers, and what methodological challenges arise in its infusion?

  • Methodological Answer : When infused into poly(p-dioxanone) (PPDO), this compound enhances radiopacity for medical imaging. Challenges include balancing iodine concentration with polymer integrity. Studies recommend incubating PPDO in graded concentrations of this compound, followed by tensile strength testing and micro-CT to validate structural stability .

Q. What role does this compound play in synthesizing BODIPY fluorophores, and how do reaction conditions affect meta-arylation outcomes?

  • Methodological Answer : It enables meta-arylation of BODIPY cores via Friedel-Crafts acylation. Critical parameters include anhydrous conditions, catalytic Lewis acids (e.g., BF₃·Et₂O), and stoichiometric control to avoid over-substitution. Spectroscopic analysis (UV-Vis, fluorescence) confirms that arylation at the meta-position does not red-shift absorption/emission, making it suitable for bioimaging probes .

Q. How can researchers resolve contradictions in reported reaction yields or stability data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from varying reaction scales or purification methods. For example, bromo-iodo ester synthesis reported differences in yield due to quenching protocols (ice/HCl vs. gradual acid addition). Systematic replication with controlled variables (temperature, solvent purity) and peer-reviewed validation (e.g., elemental analysis, NMR) are recommended .

Q. What are the analytical challenges in detecting trace impurities in this compound, and how can they be mitigated?

  • Methodological Answer : Common impurities include hydrolyzed 4-iodobenzoic acid and iodine byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm or mass spectrometry (LC-MS) can identify degradation products. Pre-purification via recrystallization (e.g., using dry hexane) improves sample integrity .

Q. Methodological Design Considerations

  • Experimental Replication : Emphasize reproducibility by documenting reaction conditions (e.g., ice-cooling in pyridine ), solvent grades, and instrument calibration.
  • Data Interpretation : Cross-reference spectral data with literature (e.g., CRC Handbook ) and validate unexpected results via independent techniques (e.g., IR for acyl chloride confirmation).

Properties

IUPAC Name

4-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAKCIUOTIPYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061904
Record name Benzoyl chloride, 4-iodo-
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Molecular Weight

266.46 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1711-02-0
Record name 4-Iodobenzoyl chloride
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Record name 4-Iodobenzoyl chloride
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Record name 4-Iodobenzoyl chloride
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Record name Benzoyl chloride, 4-iodo-
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Record name 4-iodobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of 4-iodobenzoic acid (20.0 g, 80.6 mL) in CH2Cl2 (350 mL) at 0° C. was treated with oxalyl chloride (42.3 mL of a 2.0 M solution in CH2Cl2, 81.7 mmol). Dimethylformamide was added (0.5 mL) until a homogeneous solution was achieved and then the cooling bath was removed. The reaction mixture was stirred at ambient temperature for 3 hours and then concentrated to provide crude 4iodobenzoyl chloride as a waxy oil that was used without further purification.
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Synthesis routes and methods II

Procedure details

5 g (20 mmol) of 4-iodobenzoic acid, 30 ml of toluene and 5 drops of DMF were introduced into a round-bottomed flask. Heating was carried out to 40° C., 1.74 ml (24 mmol) of thionyl chloride was added and stirring was carried out for 30 minutes. Evaporation was carried out to dryness and 5.5 g (100%) of the crude acid chloride were recovered, which compound was employed as is in the continuation of the synthesis.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Thionyl chloride (36.0 g, 302 mmol) was added to a suspension of 4-iodobenzoic acid (50.0 g, 202 mmol) in anhydrous DCM (300 ml) followed by a few drops of DMF and the reaction mixture was stirred overnight at r.t. Upon completion, reaction flask was concentrated under reduced pressure to yield 51.6 g (96.0% yield) of crude 4-iodobenzoyl chloride that was used in the next step without further purification.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Iodobenzoyl chloride
4-Iodobenzoyl chloride
4-Iodobenzoyl chloride
4-Iodobenzoyl chloride
4-Iodobenzoyl chloride
4-Iodobenzoyl chloride

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